Cas no 2229001-94-7 (3-Bromo-5-(1-ethynylcyclopropyl)pyridine)

3-Bromo-5-(1-ethynylcyclopropyl)pyridine is a versatile heterocyclic compound featuring a brominated pyridine core and a reactive ethynylcyclopropyl substituent. This structure makes it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings. The ethynylcyclopropyl group introduces steric and electronic effects that can influence reactivity and selectivity in subsequent transformations. The bromine atom serves as a handle for further functionalization, enabling the construction of complex molecular architectures. This compound is useful in pharmaceutical and agrochemical research, where its unique scaffold can contribute to the development of bioactive molecules. Its stability and well-defined reactivity profile enhance its utility in synthetic applications.
3-Bromo-5-(1-ethynylcyclopropyl)pyridine structure
2229001-94-7 structure
商品名:3-Bromo-5-(1-ethynylcyclopropyl)pyridine
CAS番号:2229001-94-7
MF:C10H8BrN
メガワット:222.081221580505
CID:5975424
PubChem ID:165643007

3-Bromo-5-(1-ethynylcyclopropyl)pyridine 化学的及び物理的性質

名前と識別子

    • 3-bromo-5-(1-ethynylcyclopropyl)pyridine
    • 2229001-94-7
    • EN300-1906859
    • 3-Bromo-5-(1-ethynylcyclopropyl)pyridine
    • インチ: 1S/C10H8BrN/c1-2-10(3-4-10)8-5-9(11)7-12-6-8/h1,5-7H,3-4H2
    • InChIKey: PNTTYNHPELVSNM-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CN=CC(=C1)C1(C#C)CC1

計算された属性

  • せいみつぶんしりょう: 220.98401g/mol
  • どういたいしつりょう: 220.98401g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 223
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

3-Bromo-5-(1-ethynylcyclopropyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1906859-0.25g
3-bromo-5-(1-ethynylcyclopropyl)pyridine
2229001-94-7
0.25g
$1551.0 2023-06-02
Enamine
EN300-1906859-2.5g
3-bromo-5-(1-ethynylcyclopropyl)pyridine
2229001-94-7
2.5g
$3304.0 2023-06-02
Enamine
EN300-1906859-0.5g
3-bromo-5-(1-ethynylcyclopropyl)pyridine
2229001-94-7
0.5g
$1619.0 2023-06-02
Enamine
EN300-1906859-10.0g
3-bromo-5-(1-ethynylcyclopropyl)pyridine
2229001-94-7
10g
$7250.0 2023-06-02
Enamine
EN300-1906859-1.0g
3-bromo-5-(1-ethynylcyclopropyl)pyridine
2229001-94-7
1g
$1686.0 2023-06-02
Enamine
EN300-1906859-5.0g
3-bromo-5-(1-ethynylcyclopropyl)pyridine
2229001-94-7
5g
$4890.0 2023-06-02
Enamine
EN300-1906859-0.1g
3-bromo-5-(1-ethynylcyclopropyl)pyridine
2229001-94-7
0.1g
$1484.0 2023-06-02
Enamine
EN300-1906859-0.05g
3-bromo-5-(1-ethynylcyclopropyl)pyridine
2229001-94-7
0.05g
$1417.0 2023-06-02

3-Bromo-5-(1-ethynylcyclopropyl)pyridine 関連文献

3-Bromo-5-(1-ethynylcyclopropyl)pyridineに関する追加情報

Comprehensive Overview of 3-Bromo-5-(1-ethynylcyclopropyl)pyridine (CAS No. 2229001-94-7): Properties, Applications, and Industry Relevance

The chemical compound 3-Bromo-5-(1-ethynylcyclopropyl)pyridine (CAS No. 2229001-94-7) has garnered significant attention in recent years due to its unique structural features and versatile applications in pharmaceutical and material science research. As a pyridine derivative with a cyclopropyl-ethynyl substituent, this compound serves as a critical building block in organic synthesis, particularly in the development of novel drug candidates and advanced functional materials. Researchers and industry professionals frequently search for terms like "3-Bromo-5-(1-ethynylcyclopropyl)pyridine synthesis", "CAS 2229001-94-7 applications", and "pyridine derivatives in drug discovery", reflecting its growing importance in cutting-edge scientific endeavors.

Structurally, 3-Bromo-5-(1-ethynylcyclopropyl)pyridine combines a brominated pyridine core with a strained cyclopropyl ring and an ethynyl functional group. This combination creates a highly reactive scaffold that enables diverse chemical transformations, making it valuable for cross-coupling reactions and click chemistry applications. The presence of both halogen and alkyne moieties allows for sequential modifications, a feature that has become increasingly important in the era of combinatorial chemistry and high-throughput screening. Recent publications highlight its utility in constructing kinase inhibitors and allosteric modulators, addressing current research trends in targeted cancer therapies and neurodegenerative disease treatment.

From a synthetic chemistry perspective, the 3-Bromo-5-(1-ethynylcyclopropyl)pyridine structure offers multiple handles for further elaboration. The bromo substituent at the 3-position participates readily in palladium-catalyzed couplings, while the terminal alkyne enables Huisgen cycloaddition reactions. This dual reactivity has made it particularly valuable in fragment-based drug design, where researchers frequently search for "multifunctional pyridine building blocks" and "click chemistry reagents". The strained cyclopropyl ring introduces interesting conformational constraints that can influence bioactivity and molecular recognition, aspects that are currently being explored in structure-activity relationship (SAR) studies.

The material science applications of 3-Bromo-5-(1-ethynylcyclopropyl)pyridine (CAS 2229001-94-7) are equally noteworthy. Its incorporation into conjugated polymers and metal-organic frameworks (MOFs) has shown promise in developing advanced optoelectronic materials. The compound's ability to participate in both coordination chemistry (via the pyridine nitrogen) and covalent assembly (through the alkyne group) makes it a versatile linker in supramolecular architectures. These properties align with current industry demands for "smart materials" and "molecular electronics", as evidenced by frequent searches for these terms in conjunction with heterocyclic compounds.

Quality control and analytical characterization of 3-Bromo-5-(1-ethynylcyclopropyl)pyridine typically involve advanced techniques such as HPLC, GC-MS, and NMR spectroscopy. The compound's purity is crucial for its performance in downstream applications, particularly in pharmaceutical contexts where impurity profiling has become a regulatory focus. Recent advancements in analytical chemistry have enabled more precise quantification of such specialty chemicals, addressing common queries about "CAS 2229001-94-7 specifications" and "pyridine derivative purity standards".

Looking forward, the scientific community anticipates expanded applications for 3-Bromo-5-(1-ethynylcyclopropyl)pyridine in emerging fields like proteolysis targeting chimeras (PROTACs) and covalent inhibitor design. Its structural features align well with current drug discovery paradigms that emphasize molecular glue concepts and targeted protein degradation. As research continues to explore these frontiers, the demand for high-quality pyridine-based intermediates like this compound is expected to grow, making it a subject of ongoing interest in both academic and industrial settings.

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